
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it a valuable tool in research involving metabolic pathways, molecular interactions, and structural analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled precursors, such as nitrogen-15 labeled ammonia and carbon-13 labeled formaldehyde. These precursors undergo a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The imidazole ring and amino group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized imidazole compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The compound’s unique structure enables it to participate in various biochemical reactions, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoic acid: A non-labeled analog of the compound, used in similar research applications but without the isotopic tracking capabilities.
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid: A partially labeled analog with nitrogen-15 labeling only.
(2S)-2-azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)propanoic acid: A partially labeled analog with carbon-13 labeling only.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid lies in its comprehensive isotopic labeling, which provides a powerful tool for detailed studies of molecular dynamics and interactions. This compound’s ability to be tracked with high precision in various systems makes it invaluable for advanced research in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
162.105 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
HNDVDQJCIGZPNO-HUEJSTCGSA-N |
Isomerische SMILES |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







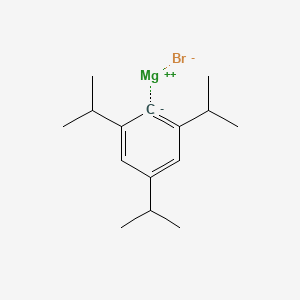
![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)
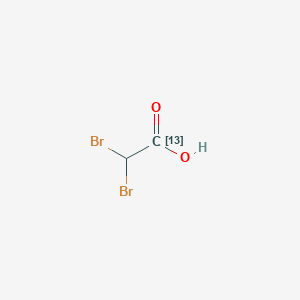
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
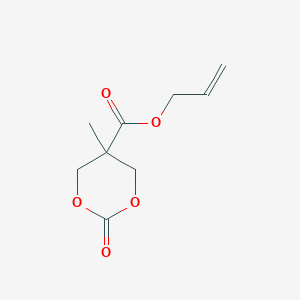
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
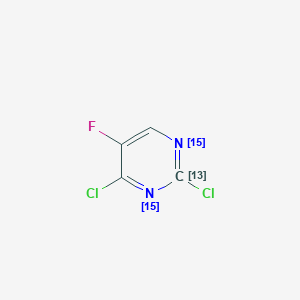
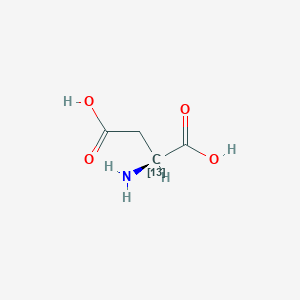
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
